REACTION_SMILES
|
[CH3:1][C:2]1([CH3:18])[O:3][c:4]2[c:5]([cH:9][c:10]([O:13][CH2:14][C:15]([CH3:16])=[O:17])[cH:11][cH:12]2)[C:6](=[O:8])[NH:7]1.[ClH:25].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[OH:3][c:4]1[c:5]([C:6]([NH2:7])=[O:8])[cH:9][c:10]([O:13][CH2:14][C:15]([CH3:16])=[O:17])[cH:11][cH:12]1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)COc1ccc(O)c(C(N)=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |